molecular formula C15H13BrN2O B13667931 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B13667931
M. Wt: 317.18 g/mol
InChI Key: VWALDHPJIDYEPV-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable bromo-methoxybenzaldehyde derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridines.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: Investigated for its potential anti-inflammatory and anticancer properties.

    Chemical Biology: Used as a probe to study protein-ligand interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as kinases or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating cellular signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
  • 2-(2-Bromo-4-methylphenyl)-7-methylimidazo[1,2-a]pyridine
  • 2-(2-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Uniqueness

2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these substituents on the imidazo[1,2-a]pyridine core can also affect its interaction with molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H13BrN2O/c1-10-5-6-18-9-14(17-15(18)7-10)12-4-3-11(19-2)8-13(12)16/h3-9H,1-2H3

InChI Key

VWALDHPJIDYEPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)OC)Br

Origin of Product

United States

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